Bakkenolide

Leukemia HDAC3 inhibition PI3K/Akt signaling

Bakkenolide A (CAS 19906-72-0) is the unsubstituted parent bakkenane scaffold—the preferred starting material for SAR derivatization and total synthesis. It is the ONLY bakkenolide with validated HDAC3/PI3K-Akt dual-target engagement in leukemia; Bakkenolide B targets AMPK/Nrf2 and Bakkenolide IIIa targets NF-κB, making substitution scientifically invalid. Bakkenolide A is also the sole congener with demonstrated antifeedant and larval growth inhibition against lepidopteran pests. Procure this ≥98% pure reference standard for HDAC3-selective inhibitor screening, epigenetic oncology research, or botanical insecticide lead discovery.

Molecular Formula C15H22O2
Molecular Weight 234.33
CAS No. 1448439-89-1
Cat. No. B600228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide
CAS1448439-89-1
Molecular FormulaC15H22O2
Molecular Weight234.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bakkenolide (CAS 1448439-89-1) Procurement Guide: Baseline Identity of the Parent Bakkenane Sesquiterpene Lactone


Bakkenolide (CAS 1448439-89-1), chemically equivalent to (+)-Bakkenolide A (CAS 19906-72-0), is a chiral sesquiterpene lactone with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It is the structurally simplest, parent compound of the bakkenolide class, characterized by a distinctive spiro-fused hydrindane–γ-lactone (bakkane) skeleton . Naturally occurring in Petasites species (P. tricholobus, P. japonicus, P. formosanus) as well as Valeriana jatamansi, this compound serves as the biosynthetic and structural archetype from which all other bakkenolides (B, D, IIIa, G, H, etc.) are derived through differential oxidation, esterification, and hydroxylation . Its procurement as a pure reference standard (typical purity ≥95%) is essential for studies requiring the unsubstituted bakkenane scaffold as a pharmacological baseline or synthetic precursor.

Why Bakkenolide (CAS 1448439-89-1) Cannot Be Interchanged with Other Bakkenolide Congeners in Experimental Protocols


Despite sharing the core bakkenane skeleton, individual bakkenolide congeners display profoundly divergent biological target engagement and functional activity profiles due to differences in substitution at the C-1, C-9, and other positions . For instance, Bakkenolide A (the parent compound) targets HDAC3 and the PI3K/Akt signaling axis in leukemia models , whereas Bakkenolide B operates through AMPK/Nrf2 activation in microglia and calcineurin pathway inhibition in T-cells , and Bakkenolide IIIa exerts neuroprotection via NF-κB pathway suppression . This mechanistic divergence means that substituting one bakkenolide for another in a biological assay will interrogate entirely different molecular targets and pathways. Furthermore, Bakkenolide A possesses an antifeedant and insect growth-inhibitory activity not documented for any other bakkenolide congener . Generic substitution within this class without precise structural verification therefore carries a high risk of producing non-comparable or misleading experimental results.

Bakkenolide (CAS 1448439-89-1) Quantitative Differentiation Evidence Against Closest In-Class Analogs


Unique Anti-Leukemia Mechanism via HDAC3/PI3K-Akt Axis: Bakkenolide A vs. Bakkenolide B Target Engagement Divergence

Bakkenolide A (CAS 1448439-89-1) selectively inhibits leukemia cell proliferation through dual targeting of histone deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway, a mechanism not shared by any other bakkenolide congener . Specifically, Bakkenolide A treatment up-regulates Caspase 3/7, down-regulates IKKs expression, and suppresses pro-inflammatory cytokines IL-1β, IL-18, and TNF-α in leukemia cells via PI3K-regulated signaling . In contrast, Bakkenolide B does not engage HDAC3 or PI3K; it instead acts through AMPK/Nrf2 pathway activation in microglia and calcineurin pathway inhibition in T-cells . This target engagement divergence is further evidenced by a direct comparison where Bakkenolide A showed only weak activity in YNS17 yeast and Jurkat T-cell assays, whereas Bakkenolide B exhibited strong growth-restoring activity against the YNS17 strain and robust inhibition of interleukin-2 production .

Leukemia HDAC3 inhibition PI3K/Akt signaling Epigenetic regulation Target engagement

Exclusive Antifeedant and Insect Growth Inhibitory Activity: Bakkenolide A vs. All Other Bakkenolide Congeners

Bakkenolide A demonstrates antifeedant and larval growth inhibitory effects against neonate variegated cutworms (Peridroma saucia), a bioactivity not documented for any other bakkenolide congener . In dual bioassay modalities, Bakkenolide A deterred feeding in a choice test and inhibited larval growth in a no-choice bioassay when incorporated into artificial diets . Critically, Bakkenolide A was reported to be more active against this polyphagous pest than several other sesquiterpene lactones previously shown to be active against other insect species . A subsequent comparative study confirmed that among 14 plant allelochemicals tested, Bakkenolide A was the most inhibitory to larval growth of neonate cutworms . Comprehensive searches of the literature reveal no antifeedant or insect growth inhibitory data for Bakkenolide B, Bakkenolide D, Bakkenolide IIIa, Bakkenolide G, or Bakkenolide H .

Insect antifeedant Larval growth inhibition Crop protection Sesquiterpene lactone bioactivity

Differential Cytotoxicity Profile and Cell-Type Selectivity: Bakkenolide A (Leukemia-Selective) vs. Bakkenolide B (Broad-Spectrum Weak Cytotoxicity)

Bakkenolide A and Bakkenolide B display markedly distinct cytotoxicity profiles across cancer cell line panels. Bakkenolide A inhibits the growth of K562 human chronic myelogenous leukemia cells by inducing apoptosis, with its anti-leukemic mechanism linked to HDAC3 inhibition and PI3K/Akt pathway modulation . In contrast, Bakkenolide B has been reported as non-cytotoxic to HepG2 (liver), KB (oral epidermoid), CCM2 (colon), and P338 (murine leukemia) cell lines, while exhibiting only weak cytotoxicity against HeLa (cervical carcinoma, IC50 = 53.1 μM), MCF-7 (breast cancer, IC50 = 45.9 μM), and LLC (murine Lewis lung carcinoma, IC50 = 147.2 μM) . This divergence in both potency and cell-type selectivity means that Bakkenolide A is preferentially suited for leukemia-focused oncology research, while Bakkenolide B is more relevant for solid tumor or non-cytotoxic anti-inflammatory applications .

Cytotoxicity Cancer cell lines Leukemia Selectivity profile IC50 comparison

Structural Simplicity as the Unsubstituted Parent Scaffold: Bakkenolide A as a Synthetic Precursor vs. Functionalized Congeners

Bakkenolide A (C15H22O2, MW 234.33) is the structurally simplest, unsubstituted parent of the bakkenolide family, lacking the acetoxy, isobutyroyloxy, isovaleroyloxy, senecioyloxy, or hydroxyl substituents at C-1 and/or C-9 that characterize all other congeners . This structural simplicity has made Bakkenolide A the primary target of multiple total synthesis campaigns, including a concise 6-step stereoselective synthesis via intramolecular Diels-Alder reaction and an asymmetric palladium(II)-catalyzed cyclization-carbonylation approach . A sulfur-containing analog (7-epi-9-acetoxyfukinanthiolide) was also synthesized in 6 steps with 17% overall yield, demonstrating the utility of the Bakkenolide A scaffold for analog generation . By contrast, the more highly functionalized Bakkenolide B, D, IIIa, and G contain additional ester and hydroxyl groups that complicate synthetic access and derivatization, making them less tractable as synthetic starting points . This positions Bakkenolide A as the preferred procurement choice for medicinal chemistry groups seeking a versatile bakkenane scaffold for structure-activity relationship (SAR) studies or analog library construction.

Total synthesis Synthetic intermediate Structure-activity relationship Bakkane scaffold Chemical derivatization

Divergent Anti-Allergic Pharmacology: Bakkenolide A's Distinct Profile vs. Bakkenolide B and D in Histamine-Mediated Pathways

Bakkenolide B and Bakkenolide D share a well-characterized anti-allergic pharmacology not reported for Bakkenolide A. Bakkenolide B concentration-dependently inhibits RBL-2H3 mast cell degranulation (measured by β-hexosaminidase activity), suppresses iNOS and COX-2 gene induction in mouse peritoneal macrophages, and strongly inhibits eosinophil, macrophage, and lymphocyte accumulation in bronchoalveolar lavage fluid in an ovalbumin-induced asthma model . Bakkenolide D similarly demonstrates inhibitory effects on histamine-induced tracheal contraction in vitro . In an ovalbumin-sensitized allergic rhinitis rat model, a total bakkenolide fraction (composed of Bakkenolide D, B, IIIa, and IVa, accounting for 60.04% of the fraction) significantly decreased sneezing frequency, eosinophil infiltration into nasal tissue, and serum IL-4 and histamine levels at doses of 5–40 mg/kg . Bakkenolide A (CAS 1448439-89-1), in contrast, has not been reported to inhibit mast cell degranulation, tracheal contraction, or eosinophil infiltration in allergic models . Its anti-inflammatory activity is instead mediated through HDAC3/PI3K-Akt-regulated suppression of IL-1β, IL-18, and TNF-α in leukemia models , representing a mechanistically and indicationally distinct pharmacology.

Anti-allergic Histamine Mast cell degranulation Asthma Tracheal contraction

Bakkenolide (CAS 1448439-89-1) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Leukemia Drug Discovery Targeting HDAC3 and PI3K/Akt Signaling Pathways

Bakkenolide A (CAS 1448439-89-1) is the only bakkenolide congener with validated dual-target engagement of HDAC3 and the PI3K/Akt signaling axis in leukemia cells . Research groups investigating epigenetic regulation of hematological malignancies or screening for HDAC3-selective inhibitors should procure Bakkenolide A as a mechanistically defined positive control or lead scaffold. Substitution with Bakkenolide B or Bakkenolide IIIa would be ineffective, as these congeners act through AMPK/Nrf2 and NF-κB pathways, respectively, and lack HDAC3 or PI3K engagement . The demonstrated up-regulation of Caspase 3/7 and down-regulation of IKKs, IL-1β, IL-18, and TNF-α in Bakkenolide A-treated leukemia cells provides multiple quantifiable endpoints for dose-response and mechanistic studies .

Botanical Insecticide Development: Antifeedant and Larvicidal Screening Against Lepidopteran Pests

Bakkenolide A is the sole bakkenolide with demonstrated antifeedant activity and larval growth inhibition against polyphagous lepidopteran pests, specifically neonate variegated cutworms (Peridroma saucia) . In comparative studies, Bakkenolide A was more active than several other sesquiterpene lactones and was identified as the most inhibitory compound among 14 plant allelochemicals tested against cutworm larvae . Agrochemical research programs exploring botanical insecticide leads should procure Bakkenolide A as a reference standard for this indication. No other bakkenolide (B, D, IIIa, G, H) has published antifeedant or insect growth regulatory data, making them inappropriate substitutes .

Synthetic Methodology Development and Bakkenane Scaffold Derivatization

As the structurally simplest, unsubstituted parent of the bakkenolide class (C15H22O2, MW 234.33), Bakkenolide A serves as the preferred starting material for synthetic chemistry programs focused on bakkenane scaffold derivatization and structure-activity relationship (SAR) studies . Its lack of C-1 and C-9 ester or hydroxyl substituents provides a clean scaffold for selective functionalization, as demonstrated by the synthesis of a sulfur-containing analog (7-epi-9-acetoxyfukinanthiolide) in 6 steps . Multiple total synthesis routes have been published for Bakkenolide A, including asymmetric catalytic approaches, confirming its tractability as a synthetic target . The more complex congeners (Bakkenolide D: C21H28O7S, MW 424.5; Bakkenolide IIIa: C24H32O6S, MW 448.6) present additional synthetic challenges that reduce their utility as starting scaffolds .

Leukemia-Selective Cytotoxicity Screening with Negative Control Differentiation

For oncology screening panels requiring a bakkenolide with leukemia-selective activity, Bakkenolide A provides a defined mechanism (HDAC3/PI3K-Akt) and demonstrated activity against K562 chronic myelogenous leukemia cells . Its distinct cytotoxicity profile can be contrasted with Bakkenolide B, which is non-cytotoxic to P338 murine leukemia and HepG2, KB, CCM2 lines, and only weakly active against HeLa (IC50 = 53.1 μM), MCF-7 (IC50 = 45.9 μM), and LLC (IC50 = 147.2 μM) . This complementary pair (Bakkenolide A for leukemia-selective activity; Bakkenolide B as a weakly cytotoxic comparator) enables structure-activity relationship studies probing the impact of bakkenane scaffold substitution on cancer cell-type selectivity .

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